4-iodo-1-(3-methylbenzyl)-1H-pyrazole
CAS No.:
Cat. No.: VC1501809
Molecular Formula: C11H11IN2
Molecular Weight: 298.12g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11IN2 |
|---|---|
| Molecular Weight | 298.12g/mol |
| IUPAC Name | 4-iodo-1-[(3-methylphenyl)methyl]pyrazole |
| Standard InChI | InChI=1S/C11H11IN2/c1-9-3-2-4-10(5-9)7-14-8-11(12)6-13-14/h2-6,8H,7H2,1H3 |
| Standard InChI Key | KBTRREVAVZZXDW-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)CN2C=C(C=N2)I |
| Canonical SMILES | CC1=CC(=CC=C1)CN2C=C(C=N2)I |
Introduction
Chemical Identity and Structure
4-iodo-1-(3-methylbenzyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are heterocyclic compounds characterized by a five-membered ring containing two adjacent nitrogen atoms. The compound has a molecular formula of C11H11IN2 and a molecular weight of 298.12 g/mol .
The structural features of 4-iodo-1-(3-methylbenzyl)-1H-pyrazole include:
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A pyrazole core with two nitrogen atoms in a five-membered ring
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An iodine atom at the 4-position of the pyrazole ring
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A 3-methylbenzyl substituent at the N-1 position of the pyrazole
This specific arrangement contributes to its unique chemical properties and potential biological activities. The compound can be identified through various chemical identifiers as shown in Table 1.
Table 1: Chemical Identifiers of 4-iodo-1-(3-methylbenzyl)-1H-pyrazole
| Identifier Type | Value |
|---|---|
| IUPAC Name | 4-iodo-1-[(3-methylphenyl)methyl]pyrazole |
| Molecular Formula | C11H11IN2 |
| Molecular Weight | 298.12 g/mol |
| Standard InChI | InChI=1S/C11H11IN2/c1-9-3-2-4-10(5-9)7-14-8-11(12)6-13-14 |
| InChIKey | KBTRREVAVZZXDW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)CN2C=C(C=N2)I |
The structural representation features a pyrazole ring with an iodine substituent at the 4-position, while the N1 position is occupied by a 3-methylbenzyl group, which consists of a benzene ring with a methyl group at the meta position .
Physical Properties
Understanding the physical properties of 4-iodo-1-(3-methylbenzyl)-1H-pyrazole is crucial for its handling, storage, and application in various research contexts. Based on the available data and related compounds, the following physical properties can be ascertained.
While specific physical data for 4-iodo-1-(3-methylbenzyl)-1H-pyrazole is limited, inferences can be made from related compounds such as 1-methyl-4-iodo-1H-pyrazole. The compound likely appears as a crystalline solid at room temperature, similar to other iodinated pyrazole derivatives .
Table 2: Physical Properties of 4-iodo-1-(3-methylbenzyl)-1H-pyrazole
The compound is expected to be stable under normal laboratory conditions when stored properly, but like other iodinated compounds, it may be sensitive to light and should be stored in dark conditions to prevent decomposition .
Synthetic Methods
The synthesis of 4-iodo-1-(3-methylbenzyl)-1H-pyrazole can be achieved through multiple synthetic routes, drawing on established methods for preparing iodinated pyrazole derivatives. The following synthetic pathways are based on approaches described in the literature for similar compounds.
Iodination of 1-(3-methylbenzyl)-1H-pyrazole
One common approach involves the direct iodination of 1-(3-methylbenzyl)-1H-pyrazole using iodinating agents such as N-iodosuccinimide (NIS) or elemental iodine with an oxidant .
The reaction typically proceeds under mild conditions:
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1-(3-methylbenzyl)-1H-pyrazole is dissolved in a suitable solvent (e.g., chloroform or dichloromethane)
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The iodinating agent is added, often with a catalyst or base
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The reaction mixture is stirred at room temperature or gentle heating
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The iodinated product is then isolated through standard purification techniques
From 4-Iodopyrazole via N-Alkylation
An alternative approach involves the N-alkylation of 4-iodopyrazole with 3-methylbenzyl halide (typically the chloride or bromide) :
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4-Iodopyrazole is treated with a base (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent
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3-Methylbenzyl halide is added, and the reaction is carried out at elevated temperatures
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The product is isolated by extraction and purification
Spectroscopic Characterization
Spectroscopic methods provide valuable information for structure elucidation and purity assessment of 4-iodo-1-(3-methylbenzyl)-1H-pyrazole. While specific spectral data for this exact compound is limited in the search results, characterization can be inferred from similar compounds and general principles.
¹H NMR
The proton NMR spectrum of 4-iodo-1-(3-methylbenzyl)-1H-pyrazole would typically show the following characteristic signals:
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Aromatic protons of the methylbenzyl group (δ 7.0-7.3 ppm, multiplet)
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Pyrazole ring protons: H-3 and H-5 (δ 7.5-8.2 ppm, singlets)
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Methylene protons (CH₂) linking the pyrazole and benzyl group (δ 5.2-5.4 ppm, singlet)
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Methyl protons of the 3-methylbenzyl group (δ 2.3-2.4 ppm, singlet)
¹³C NMR
The carbon NMR would display signals for:
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Pyrazole ring carbons (including the C-I carbon at approximately δ 55-65 ppm)
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Aromatic carbons of the methylbenzyl group
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Methylene carbon
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Methyl carbon
Mass Spectrometry
Mass spectrometry would show a molecular ion peak at m/z 298, corresponding to the molecular weight of C11H11IN2. Fragmentation patterns would include loss of iodine and cleavage of the N-C bond between the pyrazole and benzyl group .
Infrared Spectroscopy
Key IR absorption bands would include:
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C-H stretching vibrations (around 3000-2850 cm⁻¹)
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C=C and C=N stretching of the pyrazole ring (1600-1400 cm⁻¹)
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C-I stretching (around 500-600 cm⁻¹)
These spectroscopic characteristics are crucial for confirming the structure and purity of synthesized 4-iodo-1-(3-methylbenzyl)-1H-pyrazole.
Reactivity and Chemical Transformations
4-iodo-1-(3-methylbenzyl)-1H-pyrazole exhibits reactivity patterns characteristic of both iodoarenes and N-substituted pyrazoles. The iodine atom at the 4-position is particularly important for the compound's synthetic utility.
Cross-Coupling Reactions
The iodo substituent makes this compound an excellent substrate for various cross-coupling reactions:
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Sonogashira Coupling: Reaction with terminal alkynes in the presence of palladium catalysts and copper co-catalysts to form alkynylpyrazoles .
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Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form aryl- or alkenyl-substituted pyrazoles .
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Heck Reaction: Coupling with alkenes to form styryl-like derivatives .
Nucleophilic Substitution
The iodine can be substituted with various nucleophiles, although these reactions often require activation or catalysis due to the relatively low reactivity of the C-I bond compared to other halides.
Structure-Activity Relationships
Understanding the relationship between the structural features of 4-iodo-1-(3-methylbenzyl)-1H-pyrazole and its biological activity is crucial for its potential applications in medicinal chemistry.
Modifications and Their Effects
Based on studies of related compounds, modifications to various positions can significantly impact the biological profile:
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Variations in N1 Substituent: Changes to the benzyl group (e.g., different substitution patterns or replacement with other groups) can alter binding affinity and selectivity for biological targets .
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Replacement of Iodine: Substituting the iodine with other groups (via coupling reactions) can dramatically change the compound's properties and activities .
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Introduction of Additional Substituents: Adding functional groups at vacant positions can fine-tune the compound's pharmacological profile .
Analytical Methods
Various analytical techniques can be employed for the identification, purity assessment, and quantification of 4-iodo-1-(3-methylbenzyl)-1H-pyrazole.
Chromatographic Methods
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High-Performance Liquid Chromatography (HPLC): Typically performed using reverse-phase columns with UV detection. The compound would likely show good retention on C18 columns with methanol/water or acetonitrile/water mobile phases .
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Gas Chromatography (GC): Applicable for purity assessment and quantification, though the relatively high molecular weight may necessitate higher column temperatures .
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Thin-Layer Chromatography (TLC): Useful for reaction monitoring and preliminary purity assessment, typically using silica gel plates with appropriate solvent systems (e.g., hexanes/ethyl acetate mixtures) .
Spectroscopic Methods
As detailed in Section 4, various spectroscopic techniques provide valuable structural information:
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NMR spectroscopy (¹H, ¹³C)
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Mass spectrometry
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Infrared spectroscopy
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UV-Visible spectroscopy
Elemental Analysis
Elemental analysis for C, H, N, and I content can provide confirmation of the compound's molecular formula and purity.
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